

The Discovery and Synthesis of AT-9010 Tetrasodium: A Technical Guide

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Compound of Interest

Compound Name: AT-9010 tetrasodium

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For Researchers, Scientists, and Drug Development Professionals

Abstract

AT-9010 tetrasodium, the active triphosphate metabolite of the antiviral prodrug AT-527 (Bemnifosbuvir), has emerged as a potent inhibitor of viral replication, notably against Hepatitis C Virus (HCV) and SARS-CoV-2. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of AT-9010. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the field of antiviral drug development. This document summarizes key quantitative data in structured tables, details experimental protocols from pivotal studies, and presents critical biological pathways and experimental workflows through detailed diagrams.

Discovery and Development

AT-9010 was identified as the pharmacologically active molecule derived from the prodrug AT-527. AT-527, a hemisulfate salt of AT-511, is a phosphoramidate prodrug of a 2'-fluoro-2'-C-methylguanosine-5'-monophosphate analog.^{[1][2]} The development of AT-527 was aimed at creating a potent, pan-genotypic antiviral agent with a favorable safety profile.^{[1][3]} The prodrug design facilitates oral bioavailability and efficient delivery to target tissues, where it is metabolized into its active triphosphate form, AT-9010.^{[1][4]}

Synthesis of AT-9010

The synthesis of AT-9010 occurs intracellularly through a multi-step metabolic activation of its parent prodrug, AT-527. While a detailed, step-by-step de novo chemical synthesis protocol for **AT-9010 tetrasodium** is not publicly available, the metabolic pathway is well-elucidated and represents the biologically relevant synthesis route.

Metabolic Activation Pathway

The intracellular conversion of AT-527 to AT-9010 involves a series of enzymatic reactions. AT-527 first releases its free base, AT-511. This is followed by hydrolysis catalyzed by human cathepsin A (CatA) and/or carboxylesterase 1 (CES1), leading to an L-alanyl intermediate. Subsequent cleavage by histidine triad nucleotide-binding protein 1 (HINT1) yields the monophosphate metabolite. This monophosphate is then sequentially phosphorylated by cellular kinases to the active triphosphate, AT-9010.[3][4]



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Caption: Metabolic activation pathway of the prodrug AT-527 to its active form, AT-9010.

Mechanism of Action

AT-9010 exerts its antiviral effect through a dual mechanism of action, targeting two essential components of the viral replication machinery.[5]

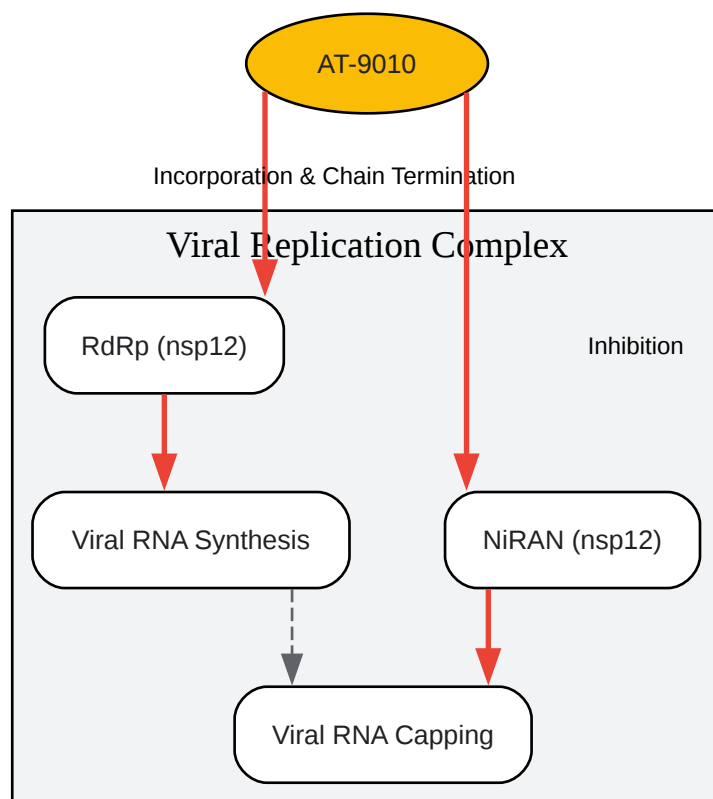
Inhibition of RNA-Dependent RNA Polymerase (RdRp)

As a guanosine nucleotide analog, AT-9010 is incorporated into the nascent viral RNA chain by the RNA-dependent RNA polymerase (RdRp), leading to immediate chain termination.[5] This prevents the further elongation of the viral RNA, thereby halting replication.

Inhibition of the NiRAN Domain

AT-9010 also potently inhibits the Nidovirus RdRp-associated nucleotidyltransferase (NiRAN) domain of the viral non-structural protein 12 (nsp12).[5][6] The NiRAN domain is crucial for viral replication and is involved in the capping of viral RNA.[7] AT-9010 binds to the NiRAN active

site, inhibiting its nucleotidyl transferase activity.[5][8] This dual inhibition of both RdRp and NiRAN is a key feature of AT-9010's potent antiviral activity and may reduce the likelihood of drug resistance.[5]



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Caption: Dual mechanism of action of AT-9010, targeting both RdRp and NiRAN domains.

Preclinical Data

Preclinical studies have demonstrated the potent in vitro and in vivo activity of AT-527 and its active metabolite AT-9010 against various viruses.

In Vitro Antiviral Activity of AT-511 (Free Base of AT-527)

Virus	Genotype/Strain	EC50 (nM)	EC90 (µM)
Hepatitis C Virus (HCV)	Genotypes 1-5	5 - 28	-
SARS-CoV-2	-	-	0.47
HCoV-229E	-	-	~0.47
HCoV-OC43	-	-	~0.47

Data sourced from preclinical evaluations of AT-511.[\[1\]](#)[\[6\]](#)

In Vitro Selectivity and Safety

Assay	Cell Type	Concentration	Result
Cytotoxicity	Various	Up to 100 µM	No significant toxicity
Mitochondrial Toxicity	Various	Up to 100 µM	No significant toxicity
Human DNA Polymerase Inhibition	In vitro	-	No inhibition

AT-511 demonstrated a favorable in vitro safety profile.[\[1\]](#)[\[3\]](#)

In Vivo Liver Delivery

Oral administration of AT-527 to rats and monkeys resulted in preferential delivery and high concentrations of the active metabolite AT-9010 in the liver.[\[1\]](#)[\[4\]](#) In human hepatocytes, AT-9010 has a half-life of approximately 10 hours.[\[1\]](#)[\[3\]](#)

Experimental Protocols

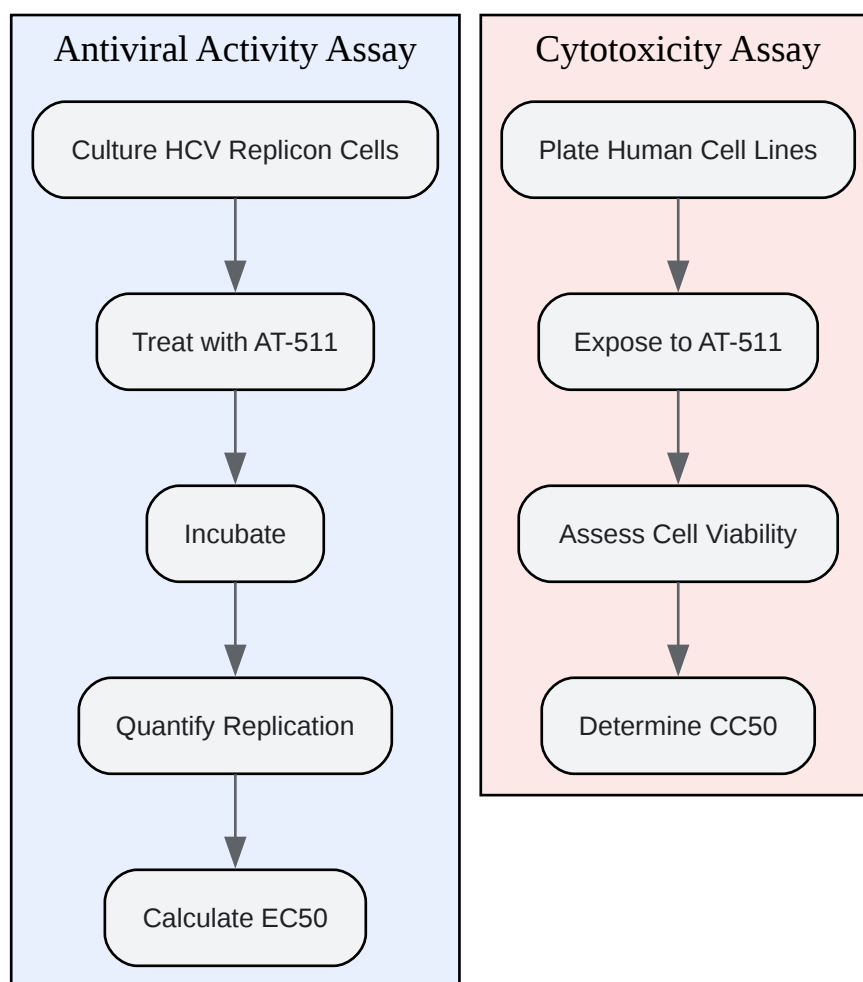
In Vitro Antiviral Activity Assay (HCV Replicon System)

- Cell Culture: Stably transfected Huh-7 cells containing an HCV genotype 1b replicon are cultured in appropriate media.
- Compound Treatment: Cells are treated with serial dilutions of AT-511.

- Incubation: Treated cells are incubated for a specified period to allow for viral replication.
- Quantification: HCV replication is quantified by measuring the activity of a reporter gene (e.g., luciferase) or by quantifying viral RNA levels using RT-qPCR.
- Data Analysis: The 50% effective concentration (EC50) is calculated from the dose-response curve.

Cytotoxicity Assay

- Cell Plating: Various human cell lines are plated in 96-well plates.
- Compound Exposure: Cells are exposed to a range of concentrations of AT-511 for a defined period.
- Viability Assessment: Cell viability is assessed using a standard method such as the MTS or MTT assay, which measures mitochondrial metabolic activity.
- Data Analysis: The 50% cytotoxic concentration (CC50) is determined from the resulting data.



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Caption: General workflow for in vitro antiviral activity and cytotoxicity assays.

Conclusion

AT-9010 tetrasodium, the intracellularly synthesized active form of the prodrug AT-527, represents a significant advancement in the field of antiviral therapeutics. Its dual mechanism of action, targeting both the RdRp and the essential NiRAN domain of viral polymerases, provides a potent and potentially resistance-limiting approach to treating RNA virus infections. The favorable preclinical data, including potent pan-genotypic activity against HCV and activity against coronaviruses, underscore its potential as a broad-spectrum antiviral agent. Further clinical development will be critical in fully elucidating the therapeutic utility of this promising molecule.

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